Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Description
Historical Evolution of Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole, first synthesized by A. W. Hofmann in 1887 via cyclization of 2-aminothiophenol with carboxylic acids, has evolved into a cornerstone of medicinal chemistry. Early derivatives like 2-aminobenzothiazole demonstrated antimicrobial properties, spurring interest in structural diversification. By the mid-20th century, researchers recognized the scaffold’s ability to mimic natural heterocycles, enabling interactions with biological targets such as enzymes and receptors. The discovery of riluzole, a benzothiazole-based neuroprotective agent, marked a turning point, validating the scaffold’s clinical relevance. Contemporary studies focus on optimizing substituents like nitro groups and acyl chains to enhance bioavailability and target specificity.
Significance of Nitrobenzoyl-Substituted Benzothiazole Compounds in Contemporary Research
Nitrobenzoyl substitutions introduce electron-withdrawing effects that stabilize the benzothiazole ring while modulating intermolecular interactions. For Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate, the 3-nitrobenzoyl group enhances π-π stacking with aromatic residues in enzyme active sites, as evidenced by computational docking studies. This substitution pattern is linked to improved pharmacokinetic profiles, including increased membrane permeability and reduced metabolic degradation. Recent syntheses of analogous compounds, such as 3-(3-nitrobenzoyl)-1,3-benzothiazol-2(3H)-one, further underscore the nitro group’s role in enhancing antibacterial and anticancer activities.
Table 1: Key Electronic Effects of Nitrobenzoyl Substitutions on Benzothiazole Derivatives
| Substituent Position | Electron Effect | Biological Impact |
|---|---|---|
| 3-Nitro (meta) | Strong -I, -M | Enhanced enzyme inhibition |
| 4-Nitro (para) | Moderate -I | Improved solubility |
| 2-Nitro (ortho) | Steric hindrance | Reduced activity |
Molecular Framework Analysis of Imino-Benzothiazole Derivatives
The imino group (=N–) in this compound introduces tautomeric versatility, enabling protonation at physiological pH to form cationic species with enhanced DNA intercalation capacity. X-ray crystallography of related compounds reveals a planar benzothiazole ring system (dihedral angle <5°), which facilitates stacking interactions with nucleic acids. The 5,7-dimethyl groups impose steric constraints that prevent aggregation in hydrophobic environments, as confirmed by molecular dynamics simulations. Acetylation at the 3-position further increases metabolic stability by blocking cytochrome P450 oxidation sites.
Integration in Heterocyclic Chemistry Research Paradigms
Benzothiazoles are classified as “privileged structures” due to their compatibility with diverse synthetic pathways and biological targets. The synthesis of this compound exemplifies green chemistry principles, utilizing solvent-free cyclization of 2-aminobenzenethiol with acyl chlorides. This method achieves yields >95% while minimizing waste, aligning with sustainable heterocyclic synthesis trends. Integration into broader research frameworks is evident in hybrid molecules combining benzothiazole with quinazoline or triazine moieties, which exhibit dual kinase inhibition and anti-inflammatory effects.
Table 2: Synthetic Methods for Nitrobenzoyl-Benzothiazole Derivatives
| Method | Reagents | Yield (%) | Key Advantage |
|---|---|---|---|
| Solvent-free cyclization | Acyl chlorides | 95 | Eco-friendly, rapid |
| Bromine-catalyzed | KSCN, Br₂ | 82 | High regioselectivity |
| Microwave-assisted | Lawesson’s reagent | 88 | Reduced reaction time |
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-11-7-12(2)17-15(8-11)21(10-16(23)27-3)19(28-17)20-18(24)13-5-4-6-14(9-13)22(25)26/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCZNMWPROFBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitrobenzoyl chloride with 2-amino-5,7-dimethylbenzothiazole in the presence of a base, followed by esterification with methyl acetate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Chemical Reactions Analysis
Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. Research has indicated that benzothiazole derivatives exhibit significant antimicrobial , anticancer , and antitubercular properties.
Anticancer Activity
Studies have shown that various benzothiazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in different cancer cell lines. The mechanism often involves the induction of cell cycle arrest and apoptosis through various pathways, including the modulation of p53 activity and inhibition of key enzymes involved in cancer progression .
Antimicrobial Properties
Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate has also been studied for its antimicrobial efficacy against a range of pathogens. The structure allows for interactions with microbial enzymes or cellular components, leading to growth inhibition or cell death. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
Synthetic Organic Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.
Synthesis of Novel Derivatives
Research has focused on modifying the methyl acetate moiety to create derivatives with enhanced biological activity or altered pharmacokinetics. For example, reactions involving the acylation of amines or alcohols can yield new compounds that may exhibit improved therapeutic profiles .
Case Study 1: Anticancer Evaluation
A study synthesized several derivatives of benzothiazole and evaluated their anticancer activity against human cancer cell lines. The results indicated that modifications at the benzothiazole core significantly influenced their cytotoxicity. Compounds with nitrobenzoyl substitutions showed enhanced activity compared to their non-substituted counterparts .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a notable zone of inhibition, suggesting its potential as a lead compound for developing new antimicrobial agents .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Induces apoptosis; effective against multiple pathogens |
| Synthetic Organic Chemistry | Versatile building block for synthesizing new derivatives | Enhances biological activity through structural modifications |
| Case Studies | Evaluated anticancer and antimicrobial efficacy | Significant cytotoxicity and antimicrobial activity noted |
Mechanism of Action
The mechanism of action of Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets in biological systems. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional analogues of the target compound:
Key Observations
Substituent Effects on Bioactivity: The 3-nitrobenzoyl imino group in the target compound likely enhances electron-deficient character, improving interactions with enzymes or receptors involved in antimicrobial pathways . Methyl/ethyl ester groups balance lipophilicity and solubility. Ethyl esters (e.g., ) exhibit marginally lower solubility but may prolong metabolic half-life.
Role of Halogenation and Salts :
- Chlorinated derivatives (e.g., ) show pesticidal activity due to increased electrophilicity and stability in biological systems.
- Hydrobromide salts (e.g., ) improve crystallinity and shelf life, critical for pharmaceutical formulations.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous benzothiazoles, such as condensation of thiourea derivatives with nitro-substituted benzoyl chlorides .
Contradictions and Limitations
Biological Activity
Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a benzothiazole core with substitutions that enhance its biological properties. The key functional groups include:
- Benzothiazole ring : Known for various biological activities.
- Nitrobenzoyl group : Implicated in the compound's reactivity and interaction with biological targets.
- Acetate moiety : Often involved in esterification reactions.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrate its potential as an antimicrobial agent, with varying degrees of effectiveness depending on the concentration and specific microbial target.
Anticancer Activity
Several studies have investigated the anticancer properties of benzothiazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis through caspase activation |
| MCF-7 (breast cancer) | 12 | Inhibition of cell cycle progression |
These findings suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Neuroprotective Effects
Benzothiazole derivatives have been studied for their neuroprotective effects. This compound has been shown to protect neuronal cells from oxidative stress-induced damage. Animal models indicate that it can reduce neuronal cell death and improve cognitive function in neurodegenerative disease models.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Reactive Intermediates Formation : The reduction of the nitro group can yield reactive intermediates that interact with cellular macromolecules.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
- Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and cell cycle regulation.
Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3.
Study 2: Neuroprotective Effects
A study conducted on murine models demonstrated that treatment with this compound significantly improved cognitive function in models of Alzheimer's disease compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of benzothiazole derivatives typically involves condensation reactions between substituted thioamides and α-halo carbonyl compounds. For example, refluxing intermediates like 6-methoxy-1,3-benzothiazol-2-amine with acylating agents in chloroform (as in ) can yield structurally similar compounds. Optimization requires adjusting reaction time, temperature, and stoichiometric ratios. For nitrobenzoyl derivatives, controlling the nitro group’s reactivity (e.g., avoiding over-reduction) is critical. Solvent polarity (e.g., acetic acid for cyclization, ) and catalysts (e.g., sodium acetate) can improve yields. Purity is enhanced via recrystallization from DMF/acetic acid mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling patterns (e.g., aromatic protons in the benzothiazole ring at δ 7.0–8.0 ppm, ). Methoxy and methyl ester groups appear as singlets near δ 3.7–3.9 ppm.
- IR Spectroscopy : Confirm imine (C=N, ~1600–1660 cm⁻¹) and nitro (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) functional groups .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.
- Challenges : Overlapping signals in crowded aromatic regions can be resolved via 2D NMR (e.g., HSQC, HMBC) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in benzothiazole derivatives, and what are common pitfalls in data refinement?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement, ) provides precise bond lengths and angles. For example, in , intermolecular hydrogen bonds (N–H⋯N, ~2.8–3.0 Å) and S⋯S interactions (~3.62 Å) were critical for confirming dimeric packing. Common pitfalls include:
- Twinned crystals : Use SHELXD for structure solution and check for non-merohedral twinning .
- Disorder : Apply restraints (e.g., SIMU in SHELXL) to model disordered solvent or side chains .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies are used to analyze structure-activity relationships (SAR) when conflicting bioactivity data arise from different assays?
- Methodological Answer :
- Systematic Variation : Synthesize analogs with controlled substitutions (e.g., replacing nitrobenzoyl with methoxy groups) to isolate electronic/steric effects .
- Computational Modeling : Perform DFT calculations (e.g., HOMO-LUMO gaps) to correlate electronic properties with activity trends.
- Assay Validation : Replicate assays under standardized conditions (e.g., cell line viability protocols) to rule out experimental variability.
Q. How do intermolecular interactions influence crystal packing, and how can tools like ORTEP-3 visualize these interactions?
- Methodological Answer : Non-covalent interactions (e.g., C–H⋯O, π-π stacking) dictate packing motifs. In , C6–H6⋯O3 interactions (2.5 Å) formed ribbons along the [100] direction. ORTEP-3 ( ) generates thermal ellipsoid plots to highlight atomic displacement parameters, aiding in identifying weak interactions. Hydrogen-bond networks are mapped using Mercury or CrystalExplorer .
Q. How can computational methods complement experimental data to predict reactivity or electronic properties?
- Methodological Answer :
- Reactivity Prediction : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites.
- Solvent Effects : Conduct COSMO-RS simulations to predict solubility and stability in different media.
- TD-DFT : Simulate UV-Vis spectra to compare with experimental data and validate electronic transitions .
Data Contradiction Analysis
Q. When encountering contradictions in synthetic yields or spectral data across studies, what variables should be prioritized for investigation?
- Methodological Answer :
- Reaction Conditions : Compare solvent polarity (e.g., chloroform vs. DMF), temperature, and catalyst loadings. For example, reported 55–100% yields depending on substituent steric effects.
- Purification Methods : Assess recrystallization solvents (e.g., EtOH vs. DMF) and column chromatography gradients.
- Instrument Calibration : Ensure NMR spectrometers are calibrated with TMS, and crystallography data collection parameters (wavelength, detector distance) are consistent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
